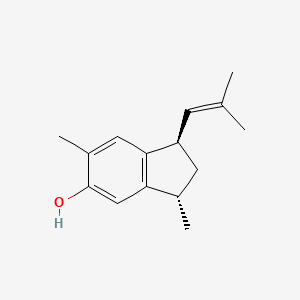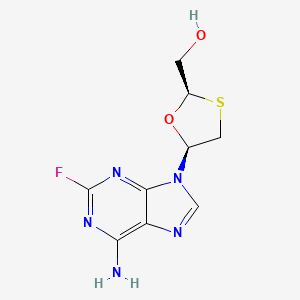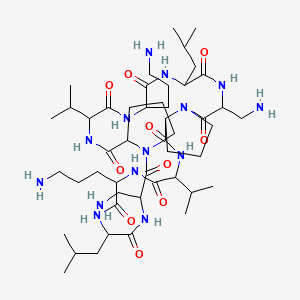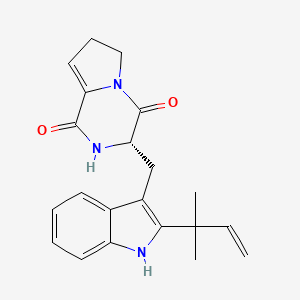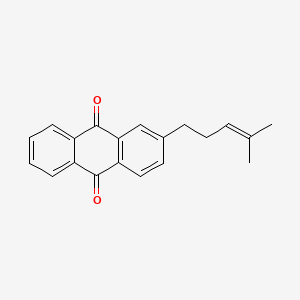
2-(4-Methyl-3-pentenyl)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-Methyl-3-pentenyl)anthraquinone is an organic compound belonging to the anthraquinone family. It is characterized by the presence of an anthracene-9,10-dione core structure with a 4-methyl-3-pentenyl substituent at the 2-position. This compound has a molecular formula of C20H18O2 and a molecular weight of 290.36 g/mol .
Méthodes De Préparation
The synthesis of 2-(4-Methyl-3-pentenyl)anthraquinone typically involves a Diels-Alder reaction between naphtho-1,4-quinone and myrcene (7-methyl-3-methylene-1,6-octadiene). The resulting adduct, 2-(4-methyl-3-pentenyl)-1,4,11,12-tetrahydroanthraquinone, is then oxidized using an oxygen-containing gas in an organic solvent in the presence of a base. The oxidation step is carried out in a solvent mixture containing both a polar and a nonpolar organic solvent, along with a strong inorganic base and an organic base .
Analyse Des Réactions Chimiques
2-(4-Methyl-3-pentenyl)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.
Reduction: It can be reduced to form hydroanthraquinone derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the anthraquinone core, leading to the formation of various substituted anthraquinones.
Common reagents used in these reactions include oxygen-containing gases for oxidation, hydrogen or hydride donors for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions are typically derivatives of the original anthraquinone structure .
Applications De Recherche Scientifique
2-(4-Methyl-3-pentenyl)anthraquinone has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other anthraquinone derivatives.
Mécanisme D'action
The mechanism of action of 2-(4-Methyl-3-pentenyl)anthraquinone involves its interaction with various molecular targets and pathways. As an anthraquinone derivative, it can intercalate into DNA, inhibiting the replication and transcription processes. This property is particularly relevant in its potential anticancer activity, where it can induce apoptosis in cancer cells. Additionally, the compound may interact with enzymes and proteins involved in oxidative stress and inflammation, contributing to its anti-inflammatory effects .
Comparaison Avec Des Composés Similaires
2-(4-Methyl-3-pentenyl)anthraquinone can be compared with other anthraquinone derivatives, such as:
- 1,4-Anthraquinone
- 1,2-Anthraquinone
- Anthracene-9,10-quinone
These compounds share the anthraquinone core structure but differ in their substituents and positions. The presence of the 4-methyl-3-pentenyl group in this compound makes it unique, potentially influencing its chemical reactivity and biological activity .
Propriétés
Numéro CAS |
71308-16-2 |
|---|---|
Formule moléculaire |
C20H18O2 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
2-(4-methylpent-3-enyl)anthracene-9,10-dione |
InChI |
InChI=1S/C20H18O2/c1-13(2)6-5-7-14-10-11-17-18(12-14)20(22)16-9-4-3-8-15(16)19(17)21/h3-4,6,8-12H,5,7H2,1-2H3 |
Clé InChI |
NQVBCGTZRWHVSY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CCCC1=CC2=C(C=C1)C(=O)C3=CC=CC=C3C2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


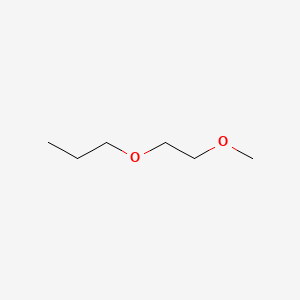
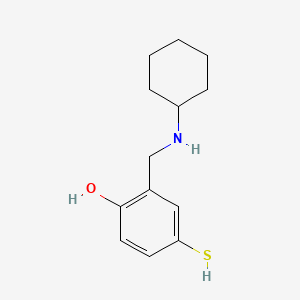
![5-methyl-6-oxa-1,8-diazatricyclo[7.5.0.03,7]tetradeca-3(7),8-dien-2-one](/img/structure/B12793694.png)

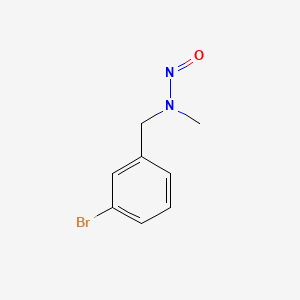

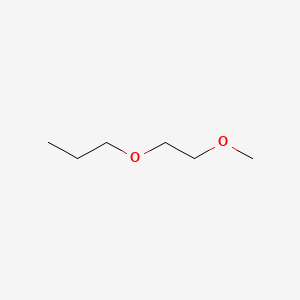
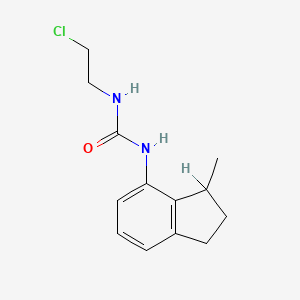
![1-(4-Bromophenyl)violuric acid [WHO-DD]](/img/structure/B12793731.png)
